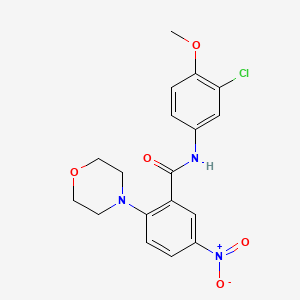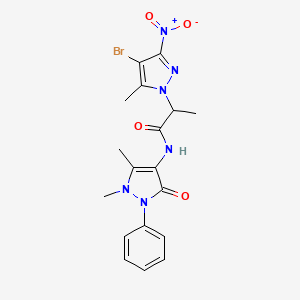![molecular formula C17H20N2O4 B4229672 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229672.png)
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Übersicht
Beschreibung
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as TAN-1, is a bicyclic compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. TAN-1 has shown promise as a potential therapeutic agent for the treatment of various diseases, including pain, inflammation, and anxiety.
Wirkmechanismus
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an accumulation of anandamide, which can then activate cannabinoid receptors in the body. The exact mechanism by which 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide interacts with FAAH is still being studied, but it is thought to involve the formation of a covalent bond between 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide and a serine residue in the active site of FAAH.
Biochemical and Physiological Effects
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide can reduce pain and inflammation, improve cognitive function, and have anxiolytic effects. 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it useful for studying the role of FAAH in various physiological processes. 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide. Another area of research is the exploration of the role of anandamide and other endocannabinoids in various physiological processes, including pain, inflammation, and anxiety. Additionally, further studies are needed to determine the safety and efficacy of 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide in humans and to explore its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly as an inhibitor of FAAH. FAAH is involved in the breakdown of the endocannabinoid anandamide, which plays a role in pain signaling, inflammation, and other physiological processes. Inhibition of FAAH by 4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide leads to increased levels of anandamide, which may have analgesic, anti-inflammatory, and anxiolytic effects.
Eigenschaften
IUPAC Name |
4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)18-11-6-4-5-7-12(11)19(22)23/h4-7H,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAEXKEIZRZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4229594.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B4229597.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4229605.png)
![6-({[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4229608.png)
![3-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4229614.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile](/img/structure/B4229626.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4229627.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4229651.png)


![4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4229665.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229681.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4229684.png)